molecular formula C14H14N2O3S B2585873 Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate CAS No. 852700-50-6

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate

Cat. No.: B2585873
CAS No.: 852700-50-6
M. Wt: 290.34
InChI Key: JIJZPOXNXYZYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is an organic compound with the molecular formula C14H14N2O3S This compound features a pyrazole ring substituted with formyl and dimethyl groups, linked via a sulfanyl bridge to a benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-dimethyl-1H-pyrazole, the formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

    Thioether Formation: The formylated pyrazole is then reacted with a thiol derivative of benzenecarboxylate under conditions that promote the formation of a sulfanyl linkage. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating nucleophilic substitution.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Methyl 2-[(4-carboxy-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.

    Reduction: Methyl 2-[(4-hydroxymethyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

Biologically, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules.

Medicine

In medicine, compounds containing the pyrazole moiety are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The formyl group can be further modified to enhance biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical transformations makes it a versatile building block in material science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-formyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate: Lacks the dimethyl substitutions on the pyrazole ring.

    Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzoate: Similar structure but with a different ester group.

    Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenesulfonate: Contains a sulfonate group instead of a carboxylate.

Uniqueness

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both formyl and dimethyl groups on the pyrazole ring, along with the sulfanyl linkage to a benzenecarboxylate moiety, makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJZPOXNXYZYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.